molecular formula C17H13ClN2O2 B245965 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide

2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide

Cat. No. B245965
M. Wt: 312.7 g/mol
InChI Key: RMKMWVONRGQIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CQMA and has a molecular weight of 365.83 g/mol. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide is not fully understood, but several research studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. CQMA has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Moreover, CQMA has been shown to induce oxidative stress and disrupt mitochondrial function, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide has been reported to exhibit various biochemical and physiological effects. For example, CQMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of CQMA makes it a potential candidate for the treatment of Alzheimer's disease. Moreover, CQMA has been reported to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, CQMA exhibits low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using CQMA in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide. One of the potential areas of research is the development of new anticancer drugs based on the structure of CQMA. Moreover, further studies are required to understand the mechanism of action of CQMA and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for CQMA that can improve its bioavailability and efficacy is also an area of future research.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide involves the reaction between 4-chlorophenol and 8-aminoquinoline in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained in moderate to good yields. This method has been reported in various research papers, and it is considered a reliable and efficient method for the synthesis of CQMA.

Scientific Research Applications

2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide has been studied extensively in the field of medicinal chemistry due to its potential applications as an anticancer agent. Several research studies have reported that CQMA exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, CQMA has also been investigated for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H13ClN2O2/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21)

InChI Key

RMKMWVONRGQIEX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2

Origin of Product

United States

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